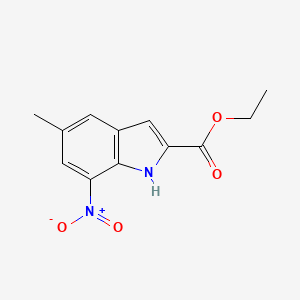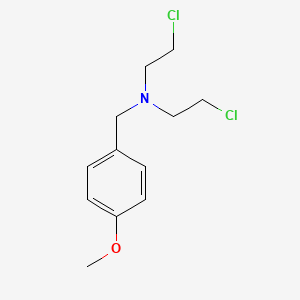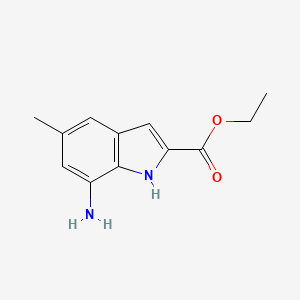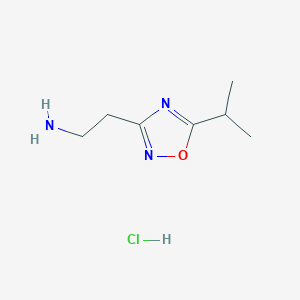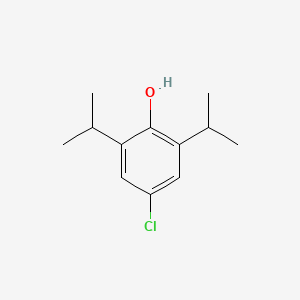
2,6-Diisopropyl-4-chlorophenol
説明
2,6-Diisopropyl-4-chlorophenol is a chemical compound with the molecular formula C12H17ClO . It plays the role of an antioxidant by reacting with free radicals to form a phenoxyl radical, a property associated with all phenol-based free radical scavengers .
Synthesis Analysis
The synthesis of this compound is typically achieved through a continuous flow process. This process involves a two-step procedure: a double Friedel–Crafts alkylation followed by a decarboxylation step . Another method involves the isopropylation of phenol over an acid catalyst .科学的研究の応用
Degradation Studies
Research has explored the degradation of chlorinated phenols like 2,6-diisopropyl-4-chlorophenol in various environmental contexts. For instance, Häggblom et al. (1993) investigated the degradation of chlorinated phenols under methanogenic conditions, finding that 2,4-Dichlorophenol was dechlorinated to 4-chlorophenol, which was then degraded without further detection of metabolites (Häggblom, Rivera, & Young, 1993). Similarly, Dojčinović et al. (2008) studied the plasma-assisted degradation of phenol solutions, including 2,6-dichlorophenol, in water from the river Danube (Dojčinović et al., 2008).
Photocatalytic Degradation
The application of photocatalytic degradation in environmental cleanup using chlorophenols has been a significant area of research. Lin et al. (2018) demonstrated the effectiveness of copper-doped titanium dioxide in degrading chlorophenols under visible light (Lin et al., 2018). Guillard et al. (1999) compared various industrial TiO2 catalysts for their efficiency in degrading 4-chlorophenol in contaminated waters (Guillard et al., 1999).
Catalytic and Chemical Reactions
Pascual (2010) optimized the reaction conditions for the nucleophilic displacement of chlorine in chlorophenols, providing insight into the chemical reactivity of these compounds (Pascual, 2010). Zhou et al. (2010) investigated the hydrodechlorination of chlorophenols using Pd/Fe nanoparticles, demonstrating the potential for chemical reduction methods in treating these compounds (Zhou, Li, & Lim, 2010).
Adsorption and Removal Processes
The study of adsorption processes for the removal ofchlorophenols from water sources is another significant area of research. For example, Altarawneh et al. (2008) explored the interaction between 2-chlorophenol molecules and the Cu(111) surface, providing insights into the catalyzed formation of dioxin compounds (Altarawneh et al., 2008). Singh et al. (2017) synthesized a Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-chlorophenol in water, demonstrating an effective method for removing these pollutants (Singh et al., 2017).
Advanced Oxidation Processes
Benítez et al. (2000) studied the contribution of free radicals to the decomposition of chlorophenols by various advanced oxidation processes, highlighting the effectiveness of these methods in degrading chlorophenols in environmental settings (Benítez et al., 2000).
Catalytic Formation Studies
Mosallanejad et al. (2016) investigated the partial oxidation of 2-chlorophenol on neat silica surfaces, contributing to our understanding of the catalytic formation of polychlorinated dibenzo-p-dioxins and furans from chlorophenol precursors (Mosallanejad et al., 2016).
Water Treatment Applications
Calvo et al. (2004) explored the catalytic hydrodechlorination of various chlorophenols in aqueous solution using Pd/activated carbon catalysts, demonstrating their effectiveness in water treatment applications (Calvo et al., 2004).
特性
IUPAC Name |
4-chloro-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTAKZQCHCQFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



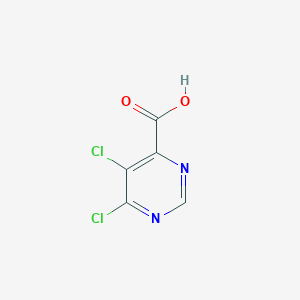
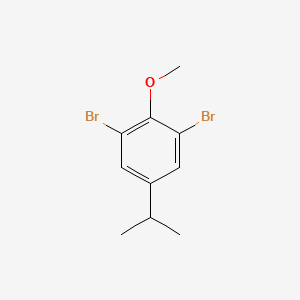
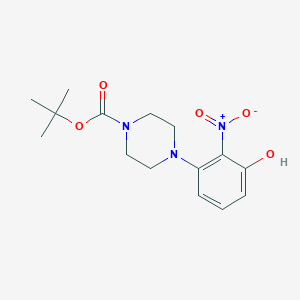
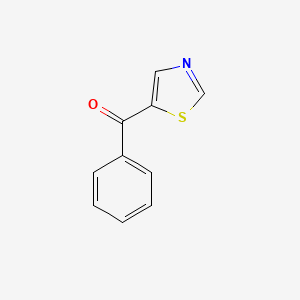
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid](/img/structure/B3302063.png)
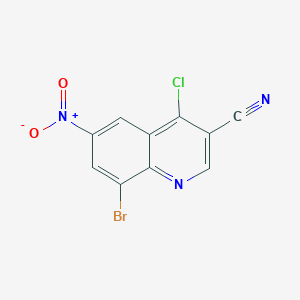
![(R)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B3302069.png)
![3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3302070.png)
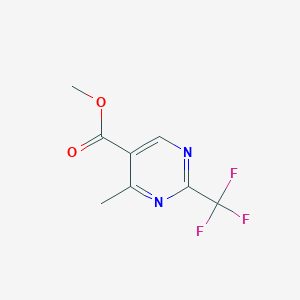
![Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-](/img/structure/B3302085.png)
